molecular formula C11H16ClN3O B15133751 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-furylmethyl)methanamine CAS No. 1856077-47-8

1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-furylmethyl)methanamine

Cat. No.: B15133751
CAS No.: 1856077-47-8
M. Wt: 241.72 g/mol
InChI Key: UDCQFBANRKWFAE-UHFFFAOYSA-N
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Description

This compound features a pyrazole ring substituted with an ethyl group at the 1-position and an N-(2-furylmethyl)methanamine moiety. The ethyl group enhances lipophilicity, while the furylmethyl substituent introduces oxygen-mediated hydrogen bonding capacity. Its molecular formula is C₁₀H₁₅N₃O (molecular weight: 217.25 g/mol), distinguishing it from structurally related analogs.

Properties

CAS No.

1856077-47-8

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11;/h3-7,12H,2,8-9H2,1H3;1H

InChI Key

UDCQFBANRKWFAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=CO2.Cl

Origin of Product

United States

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-furylmethyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and furylmethyl groups can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name (Reference) Pyrazole Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Ethyl 2-Furylmethyl C₁₀H₁₅N₃O 217.25 Moderate lipophilicity; furan oxygen for H-bonding
1-(1,5-Dihydro-2,4-benzodioxepin-3-yl)-N-(2-furylmethyl)methanamine N/A (benzodioxepin) 2-Furylmethyl C₁₅H₁₇NO₃ 259.30 Larger aromatic system; increased steric bulk and molecular weight
1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine 1-Trifluoroethyl 2-Furyl C₁₁H₁₃F₃N₃O 280.24 Trifluoroethyl (electron-withdrawing, enhances metabolic stability)
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine 1-Difluoromethyl 4-Methoxybenzyl C₁₃H₁₆F₂N₃O 283.29 Difluoromethyl (polar); methoxy group enables π-π interactions
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine 1-Isopropyl Pyrrolylmethyl C₁₂H₁₉N₄ 219.31 Isopropyl (bulkier, higher lipophilicity); pyrrole for varied H-bonding
Key Observations:
  • Pyrazole Substituents: Ethyl (target) vs. trifluoroethyl (): The ethyl group offers moderate lipophilicity, while trifluoroethyl introduces strong electron-withdrawing effects and higher metabolic stability . Ethyl vs.
  • N-Substituents :
    • 2-Furylmethyl (target) vs. 4-methoxybenzyl (): The methoxybenzyl group enhances aromatic interactions but increases molecular weight, possibly affecting bioavailability .
    • Furan vs. pyrrole (): Furan oxygen supports H-bonding, whereas pyrrole’s NH group may participate in stronger interactions .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Compounds with trifluoroethyl () or difluoromethyl () substituents exhibit altered electron density on the pyrazole ring, which can modulate reactivity and binding to electron-rich targets .

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